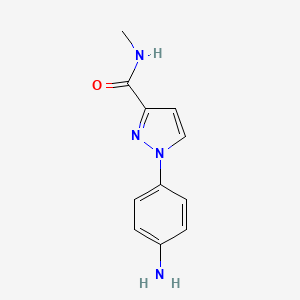![molecular formula C10H17N3O3S B1517998 3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide CAS No. 1154276-26-2](/img/structure/B1517998.png)
3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide
Übersicht
Beschreibung
The compound “3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide” is a chemical substance with the molecular formula C10H17N3O3S . It is used in various chemical reactions and has a molecular weight of 259.33 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O3S/c1-12-17(14,15)8-3-4-10(9(11)7-8)13-5-6-16-2/h3-4,7,12-13H,5-6,11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties might be found in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Sulfonamides, including those structurally related to the compound , have been evaluated for their antitumor properties. A study by Owa et al. (2002) revealed that compounds from sulfonamide-focused libraries exhibited potent cell cycle inhibitory effects and progressed to clinical trials. These compounds, including E7010 and E7070, disrupt tubulin polymerization and exhibit antiproliferative activities, respectively, highlighting their potential as antitumor agents (Owa et al., 2002).
Environmental Degradation
Research by Ricken et al. (2013) explored the microbial degradation of sulfonamide antibiotics, including sulfamethoxazole, by Microbacterium sp. strain BR1. The study identified an unusual pathway involving ipso-hydroxylation followed by fragmentation, which effectively eliminated these compounds from the environment, reducing the risk of antibiotic resistance propagation (Ricken et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Ilies et al. (2003) investigated the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. These sulfonamides showed potent inhibition, suggesting their potential as antitumor agents through selective enzyme inhibition (Ilies et al., 2003).
Eigenschaften
IUPAC Name |
3-amino-4-(2-methoxyethylamino)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-12-17(14,15)8-3-4-10(9(11)7-8)13-5-6-16-2/h3-4,7,12-13H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGGAOXTMCAIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)

![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)
![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)

![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)

amine](/img/structure/B1517929.png)
amine](/img/structure/B1517930.png)



![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)